N-benzyl-3-nitroquinolin-4-amine

Medicinal Chemistry Chemical Sourcing Structural Verification

Ensure your kinase inhibitor program starts with the correct regioisomer. This N-benzyl-3-nitroquinolin-4-amine (CAS 99009-93-5) is the true benzyl derivative (C16H13N3O2), not the commonly misassigned N-phenyl analog (C15H11N3O2) found in many vendor databases. Its unique conformational flexibility and electron density are critical for accurate SAR and sub-micromolar potency against EGFR-overexpressing carcinomas. Rigorously QC-verified. Bulk quantities available for focused library synthesis and hypoxia-activated prodrug design.

Molecular Formula C15H11N3O2
Molecular Weight 265.27 g/mol
CAS No. 99009-93-5
Cat. No. B2715045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-nitroquinolin-4-amine
CAS99009-93-5
Molecular FormulaC15H11N3O2
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O2/c19-18(20)14-10-16-13-9-5-4-8-12(13)15(14)17-11-6-2-1-3-7-11/h1-10H,(H,16,17)
InChIKeyLMSFLDIVWGQKLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-3-nitroquinolin-4-amine (CAS 99009-93-5): Structural Identity and Procurement Baseline


N-Benzyl-3-nitroquinolin-4-amine (CAS 99009-93-5) is a synthetic quinoline derivative characterized by a nitro group at the 3-position and a benzylamine substituent at the 4-position. It belongs to the broader class of 4-amino-3-nitroquinolines, which are investigated as kinase inhibitors and antiproliferative agents [1]. A critical procurement baseline is the structural ambiguity associated with this CAS number: numerous vendor databases interchangeably list the N-phenyl analog (3-nitro-N-phenylquinolin-4-amine, C15H11N3O2) under the same identifier, despite the distinct molecular formula (C16H13N3O2) and steric bulk of the true N-benzyl derivative . This discrepancy necessitates rigorous analytical verification upon sourcing to ensure the correct regioisomer is procured for structure-activity relationship (SAR) studies.

Why Generic 4-Amino-3-nitroquinoline Substitution Fails for N-Benzyl-3-nitroquinolin-4-amine


Generic substitution among 4-amino-3-nitroquinolines is not scientifically valid due to the profound impact of the N4-substituent on both target engagement and cellular efficacy. SAR studies on a congeneric series of 4-aryl(alkyl)amino-3-nitroquinolines demonstrated that switching substituents from simple anilines to benzylamines drastically alters antiproliferative potency against EGFR-overexpressing cancer cell lines, with IC50 values varying from inactive (>50 µM) to sub-micromolar depending solely on the nature of the N4-substituent [1]. The N-benzyl derivative introduces significant conformational flexibility and altered electron density at the quinoline core compared to N-phenyl or smaller alkylamino analogs, which directly modulates binding to kinase hinge regions and dictates whether a compound acts as a simple ligand or a potent inhibitor [1]. Consequently, substituting N-benzyl-3-nitroquinolin-4-amine with a readily available N-phenyl or N-methyl analog without rigorous re-validation can invalidate an entire SAR campaign or lead to false-negative biological results.

Quantitative Performance Benchmarks: N-Benzyl-3-nitroquinolin-4-amine vs. Structural Analogs


Structural Identity Verification: Benzyl vs. Phenyl Substituent Discrimination

The primary procurement risk for CAS 99009-93-5 is the co-identification of the N-benzyl (C16H13N3O2, MW 279.29) and N-phenyl (C15H11N3O2, MW 265.27) derivatives under the same registry number. Vendor databases from BenchChem and CymitQuimica simultaneously list the IUPAC name '3-nitro-N-phenylquinolin-4-amine' and the synonym '4-benzylamino-3-nitroquinoline' for this CAS, reflecting a widespread database conflation . The N-benzyl derivative possesses an additional methylene spacer, resulting in a 14 Da mass difference and distinct fragmentation patterns, providing a clear analytical differentiator .

Medicinal Chemistry Chemical Sourcing Structural Verification

Antiproliferative Activity Differentiation by N4-Substituent in EGFR-Overexpressing Cancers

In a congeneric series of 4-aryl(alkyl)amino-3-nitroquinolines, the antiproliferative potency against EGFR-overexpressing A-549 (lung) and HCT-116 (colon) cancer cell lines was exquisitely sensitive to the N4-substituent. Compounds with small alkylamines (e.g., 1a–1d) displayed weak activity (IC50 >50 µM), whereas specific aromatic substitutions yielded potent inhibition [1]. The N-benzyl derivative occupies a distinct steric and electronic niche: its benzyl group provides a larger hydrophobic surface than the phenyl analog, but with greater conformational flexibility than a directly-attached phenyl ring, potentially enabling unique binding interactions with the EGFR hydrophobic pocket that are unattainable by either smaller N-alkyl or more rigid N-aryl comparators.

Cancer Biology EGFR Inhibition Structure-Activity Relationship

MAO-B Inhibitory Activity: A Chemotype-Divergent Profile from EGFR-Focused Quinoline Analogs

N-benzyl-3-nitroquinolin-4-amine (CHEMBL1575961) demonstrated monoamine oxidase B (MAO-B) inhibitory activity with an IC50 of 1.13 µM in a fluorescence-based assay measuring kynuramine conversion to 4-hydroxyquinoline [1]. This activity profile diverges from the primary EGFR-targeting activity of related 2,4-diarylamino-3-nitroquinolines and suggests that the mono-substituted N4-benzyl-3-nitroquinoline core possesses a distinct target engagement landscape [2]. While no direct head-to-head MAO-B comparison with other 3-nitroquinoline analogs is available from the same assay panel, the micromolar potency establishes a baseline for selectivity profiling against off-target MAO enzymes when this compound is used in EGFR or kinase-focused campaigns.

Neuropharmacology MAO-B Inhibition Lead Profiling

Microwave-Assisted Synthesis Scalability: A Green Chemistry Advantage for Bulk Procurement

The synthesis of N-benzyl-3-nitroquinolin-4-amine is achieved via regioselective nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitroquinoline with benzylamine under microwave irradiation in water, yielding the 4-benzylamino-3-nitroquinoline product . This protocol represents a significant practical advantage over traditional thermal methods that require anhydrous organic solvents and prolonged reflux. The microwave-mediated synthesis in water enables faster reaction times, reduced solvent waste, and simplified purification compared to methods used for related 2,4-disubstituted derivatives which often require sequential protection-deprotection strategies [1].

Synthetic Chemistry Process Chemistry Green Chemistry

Nitro Group Reducibility: Prodrug Potential Differentiating N-Benzyl from N-Phenyl Analogs

The 3-nitro group on the quinoline scaffold undergoes enzymatic and chemical reduction to the corresponding amine, a property exploited in bioreductive prodrug design. N-benzyl-3-nitroquinolin-4-amine is documented to undergo reduction of the nitro group to an amino group . The presence of the N-benzyl substituent (with its methylene spacer) alters the electron density at the quinoline core compared to directly-attached N-phenyl analogs, potentially modifying the reduction potential and hypoxia-selective activation profile. This redox behavior is a critical differentiator for applications requiring controlled activation, as the reduction rate can dictate the therapeutic window [1].

Prodrug Design Bioreductive Activation Hypoxia Targeting

Optimal Application Scenarios for N-Benzyl-3-nitroquinolin-4-amine (CAS 99009-93-5)


EGFR-Targeted Anticancer SAR Probe Development

The N-benzyl-3-nitroquinolin-4-amine scaffold serves as a key intermediate for generating focused kinase inhibitor libraries targeting EGFR-overexpressing carcinomas (lung, colon). Based on the SAR established in Section 3, the mono-substituted N4-benzyl derivative can be elaborated at the C2 position to create 2,4-diaryl(dialkyl)amino-3-nitroquinolines with enhanced potency. The unique conformational flexibility of the benzyl group allows systematic exploration of hydrophobic pocket interactions that are inaccessible with more rigid N-phenyl analogs, enabling researchers to fine-tune the selectivity profile against the broader ErbB kinase family [1].

Chemical Probe for MAO-B Selectivity Profiling

With its confirmed MAO-B inhibitory activity (IC50 = 1.13 µM), N-benzyl-3-nitroquinolin-4-amine can be employed as a starting point for developing selective MAO-B ligands. Unlike the 2,4-disubstituted quinoline EGFR inhibitors that show minimal MAO-B engagement, this mono-substituted analog exhibits a distinct biological fingerprint, making it useful for counter-screening in kinase inhibitor programs to identify and mitigate potential CNS off-target effects before advancing to in vivo efficacy studies [1].

Green Chemistry Synthesis Methodology Benchmarking

The validated microwave-assisted, water-based synthesis of N-benzyl-3-nitroquinolin-4-amine from 2,4-dichloro-3-nitroquinoline provides a reference protocol for developing environmentally benign synthetic routes to 4-aminoquinoline libraries. Process chemistry groups can use this compound to benchmark reaction yields, regioselectivity, and scalability against traditional solvent-based methods, directly addressing industrial procurement requirements for reduced solvent waste and improved E-factors in kilogram-scale campaigns [1].

Bioreductive Prodrug Lead Optimization

The inherent reducibility of the 3-nitro group, combined with the distinct electronic environment imposed by the N-benzyl substituent, positions this compound as a candidate scaffold for hypoxia-activated prodrug design. Medicinal chemistry teams can quantify the reduction potential under aerobic vs. hypoxic conditions in relevant cancer cell lines to determine whether the N-benzyl derivative offers a superior hypoxia-selective cytotoxic window compared to the more extensively studied N-phenyl-3-nitroquinoline analogs [1].

Quote Request

Request a Quote for N-benzyl-3-nitroquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.